4,5-Dibenzoyl-2,7-diphenylcyclohepta-2,4,6-trien-1-one
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Overview
Description
4,5-Dibenzoyl-2,7-diphenylcyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of aromatic compounds. It features a seven-membered ring with conjugated double bonds and ketone groups, making it a derivative of tropone
Preparation Methods
The synthesis of 4,5-Dibenzoyl-2,7-diphenylcyclohepta-2,4,6-trien-1-one can be achieved through several synthetic routes. One common method involves the oxidation of cycloheptatriene derivatives using reagents such as selenium dioxide . Another approach is the bromination of tropinone followed by a Hofmann elimination . These methods typically require specific reaction conditions, including controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
4,5-Dibenzoyl-2,7-diphenylcyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the ketone groups into alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur, where the compound reacts with bromine to form addition products.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions similar to those observed in nucleophilic aromatic substitution.
Scientific Research Applications
4,5-Dibenzoyl-2,7-diphenylcyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dibenzoyl-2,7-diphenylcyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and ketone groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
4,5-Dibenzoyl-2,7-diphenylcyclohepta-2,4,6-trien-1-one can be compared to other similar compounds such as tropone and tropolone . While all these compounds share a seven-membered ring structure with conjugated double bonds, this compound is unique due to the presence of additional benzoyl and phenyl groups.
Properties
CAS No. |
61652-50-4 |
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Molecular Formula |
C33H22O3 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4,5-dibenzoyl-2,7-diphenylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C33H22O3/c34-31(25-17-9-3-10-18-25)29-21-27(23-13-5-1-6-14-23)33(36)28(24-15-7-2-8-16-24)22-30(29)32(35)26-19-11-4-12-20-26/h1-22H |
InChI Key |
KOJHUVPVCGOTNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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